Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride
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Overview
Description
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is a compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyrazine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available and inexpensive reagents.
Reaction Steps:
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
- Using high-pressure reactors for efficient mixing and reaction.
- Employing continuous flow techniques to enhance yield and purity.
- Implementing rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral agent against retroviruses such as HIV.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the synthesis of pharmaceutical intermediates and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It may inhibit specific kinases such as c-Met and VEGFR-2, leading to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- 5,6,7,8-Tetrahydro-3-methyl-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylate group, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C7H11ClN4O2 |
---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10N4O2.ClH/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6;/h8H,2-4H2,1H3;1H |
InChI Key |
TUMNQHKCWGXVGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C2N1CCNC2.Cl |
Origin of Product |
United States |
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